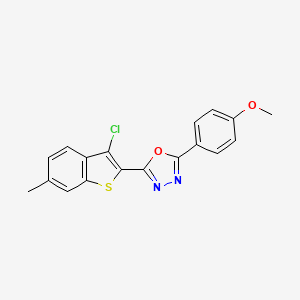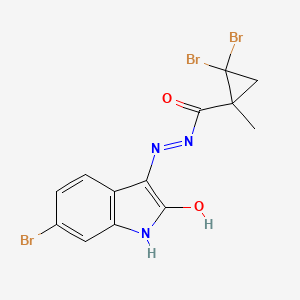
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. Additionally, it has been found to have antioxidant activity, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole for lab experiments is its potential use as a fluorescent probe for the detection of metal ions. This may be useful for the development of diagnostic tools for various diseases. However, one of the limitations of the compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research. Further studies are also needed to investigate the potential use of the compound in drug development and as a diagnostic tool.
Métodos De Síntesis
The synthesis of 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been reported in various studies. One of the most common methods involves the reaction of 3-chloro-6-methyl-2-benzothiophenecarboxylic acid with 4-methoxyphenyl hydrazine hydrochloride in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with potassium carbonate and carbon disulfide to obtain 2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
2-(3-chloro-6-methyl-1-benzothien-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antibacterial and antifungal activity. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(3-chloro-6-methyl-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-10-3-8-13-14(9-10)24-16(15(13)19)18-21-20-17(23-18)11-4-6-12(22-2)7-5-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSCLZSFZZLJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(O3)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)

![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045076.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6045089.png)
![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)
![N-{2-chloro-5-methoxy-4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]phenyl}benzamide](/img/structure/B6045108.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6045128.png)
![7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6045147.png)
![2-[(benzylideneamino)oxy]-N'-[2-oxo-1-(1-piperidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6045151.png)
![1-{1-[3-(allyloxy)benzoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6045161.png)
![3-methyl-8-[(1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6045166.png)
![{1-[(2-amino-6-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}(4-biphenylyl)methanone](/img/structure/B6045175.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6045178.png)